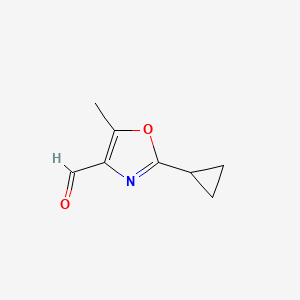

2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde

描述

属性

IUPAC Name |

2-cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-7(4-10)9-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOQFTYFUVKTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde typically follows these key steps:

- Formation of the oxazole ring with appropriate substituents.

- Introduction of the cyclopropyl group at the 2-position.

- Functional group transformations to install the aldehyde at the 4-position.

This approach often uses cyclization reactions, halogenation, reduction, and oxidation steps, with careful control of regioselectivity and stereochemistry.

Key Preparation Routes and Reactions

Cyclization and Oxazole Formation

- The oxazole ring is commonly synthesized via cyclodehydration of appropriate precursors such as β-ketoesters or α-amino ketones.

- For example, methyl 2-cyclopropyl-5-methyloxazole-4-carboxylate was prepared by cyclization of intermediates bearing cyclopropyl substituents, followed by treatment with iodine, triphenylphosphine, and triethylamine to form the oxazole ring.

Introduction of the Cyclopropyl Group

- The cyclopropyl substituent is introduced via reactions involving cyclopropanecarboxylic acid derivatives.

- A typical method involves converting cyclopropanecarboxylic acid into its acid chloride using oxalyl chloride and catalytic DMF, then reacting it with methyl 2-amino-3-oxobutanoate hydrochloride in the presence of triethylamine to form an amide intermediate.

- This intermediate undergoes cyclization to yield the cyclopropyl-substituted oxazole.

Functional Group Transformations to Aldehyde

- The ester group at the 4-position is reduced to a hydroxymethyl intermediate using lithium aluminium hydride (LiAlH4).

- Subsequent treatment with triphenylphosphine and carbon tetrabromide (CBr4) converts the hydroxymethyl group to a chloromethyl derivative.

- Finally, oxidation of the chloromethyl or hydroxymethyl group to the aldehyde can be achieved using Dess-Martin periodinane or similar oxidizing agents.

Detailed Stepwise Synthesis Example

| Step | Reagents/Conditions | Transformation | Yield / Notes |

|---|---|---|---|

| 1 | Cyclopropanecarboxylic acid + (COCl)2, DMF catalyst | Formation of cyclopropanecarbonyl chloride | Room temp, 1 h |

| 2 | Methyl 2-amino-3-oxobutanoate hydrochloride, Et3N, ice-cooling | Amide formation with cyclopropanecarbonyl chloride | 1 h, ice bath |

| 3 | I2, PPh3, Et3N, CH2Cl2, ice-cooling | Cyclization to methyl 2-cyclopropyl-5-methyloxazole-4-carboxylate | 24% yield over 2 steps |

| 4 | LiAlH4, THF, 60 °C | Reduction of ester to 4-hydroxymethyl oxazole | 51% yield |

| 5 | CBr4, PPh3, CH2Cl2, 0 °C | Conversion of hydroxymethyl to chloromethyl | 72% yield |

| 6 | Dess-Martin periodinane or DDQ oxidation | Oxidation of chloromethyl to aldehyde | High yield, mild conditions |

Alternative and Supporting Methods

- Some syntheses employ one-pot cyclodehydration/oxidation procedures to form oxazoles from amides or ketoesters, streamlining the process.

- Environmentally benign methods using ionic liquids or aqueous media have been reported for related heterocycles but are less common for this specific compound.

- Cross-metathesis and vinyl cyclopropane strategies have been used in complex oxazole-containing natural product syntheses, demonstrating the versatility of cyclopropyl incorporation.

Summary Table of Key Reagents and Conditions

| Transformation Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Acid chloride formation | Oxalyl chloride, catalytic DMF | Activation of cyclopropanecarboxylic acid |

| Amide formation | Methyl 2-amino-3-oxobutanoate hydrochloride, Et3N | Intermediate for oxazole ring closure |

| Cyclization to oxazole | Iodine, triphenylphosphine, triethylamine, CH2Cl2 | Formation of oxazole ring |

| Ester reduction | Lithium aluminium hydride (LiAlH4), THF, heat | Conversion to hydroxymethyl intermediate |

| Hydroxymethyl halogenation | Carbon tetrabromide (CBr4), triphenylphosphine, CH2Cl2 | Formation of chloromethyl derivative |

| Oxidation to aldehyde | Dess-Martin periodinane or DDQ | Final aldehyde installation |

Research Findings and Yields

- The overall yields for the multi-step synthesis vary, with key steps such as cyclization yielding around 24% (over two steps) and reduction steps achieving yields over 50%.

- The use of mild oxidation agents like Dess-Martin periodinane ensures high selectivity and good yields for aldehyde formation.

- The synthetic route allows for the preparation of the compound with confirmed structure by NMR and other spectroscopic methods.

化学反应分析

2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the oxazole ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include carboxylic acids, alcohols, and substituted oxazole derivatives.

科学研究应用

2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules and novel compounds.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as a precursor in the development of pharmaceutical agents and drug discovery.

Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism by which 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biochemical pathways and influencing cellular processes. These interactions can lead to various biological effects, including inhibition or activation of enzymatic activity, which is crucial in drug development and therapeutic applications.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Comparison with 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde

This compound (CAS RN 70170-23-9) shares the oxazole core and aldehyde group but substitutes the cyclopropyl group with a phenyl ring at position 2. Key differences include:

- The phenyl group’s conjugation stabilizes the oxazole core, as evidenced by its crystalline nature (higher melting point) . The lower molecular weight of the cyclopropyl derivative may improve solubility in non-polar solvents, though experimental data is lacking.

Comparison with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

This pyrazole-based compound () differs in core structure and substituents:

| Property | This compound | Pyrazole Derivative |

|---|---|---|

| Core Heterocycle | Oxazole (O and N at positions 1,3) | Pyrazole (two adjacent N atoms) |

| Substituents | Cyclopropyl (C₂), methyl (C₅), aldehyde (C₄) | 3-Chlorophenylsulfanyl (C₆), trifluoromethyl (C₃) |

| Electronic Profile | Moderate polarity (cyclopropane) | High polarity (CF₃, sulfanyl) |

| Potential Reactivity | Aldehyde prone to nucleophilic addition | Aldehyde + electrophilic sulfanyl/CF₃ groups |

- Structural Implications: The pyrazole core’s dual nitrogen atoms increase basicity and hydrogen-bonding capacity, contrasting with the oxazole’s oxygen-dependent reactivity. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the pyrazole derivative more suited for pharmaceutical applications .

生物活性

2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention due to its diverse biological activities. Its structural characteristics suggest potential interactions with various biological targets, leading to significant therapeutic implications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its oxazole ring, which is known for conferring unique reactivity and biological properties. The presence of the cyclopropyl and aldehyde groups enhances its potential for interaction with biological macromolecules.

Research indicates that this compound may act similarly to urapidil, a known α-blocker that targets the 5HT-1A receptor . This suggests that it might influence neurotransmitter systems and vascular functions by modulating blood pressure without significantly affecting heart rate or intracranial pressure.

2. Antimicrobial Properties

Studies have demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) method has been employed to assess this activity, with promising results indicating potential applications in treating infections .

3. Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines by modulating reactive oxygen species (ROS) levels and influencing gene expression related to cell cycle regulation and apoptosis.

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Antimicrobial Activity :

- Anticancer Potential :

Data Tables

常见问题

Q. Q1: What are the common synthetic routes for 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation or nucleophilic substitution. For example, cyclopropyl groups are often introduced using Vilsmeier–Haack reactions under acidic conditions (e.g., acetic acid reflux) . Basic catalysts like K₂CO₃ facilitate nucleophilic substitutions with aryloxy groups . Yield optimization requires precise stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol amine) and solvent selection (e.g., DMF/acetic acid for recrystallization) .

Q. Q2: How can contradictions in spectral data (e.g., NMR vs. DFT calculations) be resolved for this compound?

Discrepancies between experimental (e.g., NMR) and computational data often arise from solvent effects or conformational flexibility. For example, highlights using X-ray diffraction to validate DFT-optimized structures. Hybrid approaches, such as solvent-corrected DFT (e.g., PCM models), improve agreement with experimental shifts .

Stability and Storage

Q. Q3: What factors degrade this compound, and how should it be stored for long-term stability?

The aldehyde group is prone to oxidation and hygroscopic degradation. Storage under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., DCM) minimizes decomposition . Stability studies recommend periodic HPLC monitoring to detect impurities .

Derivative Synthesis

Q. Q4: What methodologies are effective for synthesizing bioactive derivatives (e.g., oximes or carboxamides) from this compound?

Oxime derivatives can be synthesized via condensation with hydroxylamine derivatives, as shown in using (2-chloro-1,3-thiazol-5-yl)methyl oxime. Carboxamides require coupling agents like EDCI/HOBt under anhydrous conditions . Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Q5: How can DFT calculations guide the design of novel derivatives with improved binding affinities?

DFT-based molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes). demonstrates correlating HOMO/LUMO energies with antioxidant activity. Electrostatic potential maps identify reactive sites for functionalization (e.g., cyclopropyl ring for steric tuning) .

Contradictory Bioactivity Data

Q. Q6: How should researchers address conflicting reports on this compound’s biological activity (e.g., antitumor vs. no activity)?

Variability arises from assay conditions (e.g., cell lines, concentrations). Standardized protocols (e.g., NCI-60 panel testing) and metabolite stability studies (e.g., microsomal assays) clarify bioactivity. suggests structural analogs with trifluoromethyl groups enhance potency, guiding SAR studies .

Reaction Optimization

Q. Q7: What strategies improve regioselectivity in cyclopropane ring functionalization?

Steric directing groups (e.g., methyl at C5) and transition metal catalysts (e.g., Pd/Cu) enhance regioselectivity. Solvent polarity (e.g., THF vs. DMSO) and temperature (0°C vs. RT) also modulate outcomes, as seen in for aryloxy substitutions .

Industrial-Academic Disconnects

Q. Q8: Why do scaled-up syntheses fail to replicate lab-scale yields, and how can this be mitigated?

Scale-up issues (e.g., heat transfer inefficiencies, mixing heterogeneity) require flow chemistry or microwave-assisted synthesis. notes that Vilsmeier–Haack reactions benefit from slow reagent addition and controlled exotherms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。